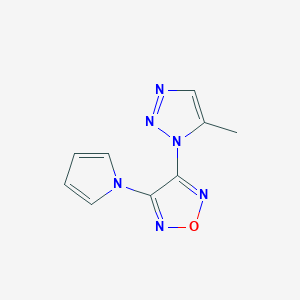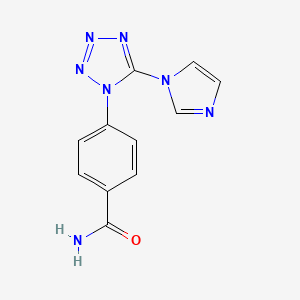![molecular formula C14H21BrO4 B11065743 7'-(Bromomethyl)-1',7'-dimethyldispiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane-3',2''-[1,3]dioxolane]](/img/structure/B11065743.png)
7'-(Bromomethyl)-1',7'-dimethyldispiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane-3',2''-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-(Bromomethyl)-1’,7’-dimethyldispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]: is a complex organic compound with the following chemical formula:
C14H22O4
and a molecular weight of 254.32 g/mol . It belongs to the class of dispiro compounds, characterized by their unique spirocyclic structure.Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction of bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene- (1R) (also known as camphene) with bromine in the presence of a suitable solvent. The bromination occurs at the 7-position of the camphene ring, resulting in the formation of the bromomethyl derivative.
Reaction Conditions:Starting Material: Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene- (camphene) .
Reagent: Bromine (Br₂).
Solvent: Organic solvent (e.g., dichloromethane, chloroform).
Temperature: Room temperature or slightly elevated.
Reaction Mechanism: Electrophilic addition of bromine to the double bond of camphene.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps. specific details regarding large-scale production are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity:
Bromination: The compound readily undergoes bromination due to the presence of the bromomethyl group.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) to yield various derivatives.
Oxidation/Reduction: Depending on the reaction conditions, oxidation or reduction of functional groups may occur.
Bromination: Br₂, organic solvent.
Substitution: Nucleophiles (e.g., NH₃, NaSH).
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Reduction: Reducing agents (e.g., LiAlH₄).
Major Products: The major products depend on the specific reactions performed. Examples include bromomethyl-substituted derivatives and other functionalized compounds.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Chiral Synthesis: Its spirocyclic structure makes it valuable for asymmetric synthesis.
Drug Development: Investigated for potential pharmacological properties.
Bioconjugation: Used in bioorthogonal chemistry for labeling and imaging.
Flavor and Fragrance: Camphene derivatives contribute to fragrances and flavors.
Polymer Chemistry: Used as monomers in polymerization reactions.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, leading to biological effects.
Comparison with Similar Compounds
While there are no direct analogs to this compound, its spirocyclic nature sets it apart from other bicyclic compounds. Similar compounds include camphene derivatives and other dispiro compounds.
Properties
Molecular Formula |
C14H21BrO4 |
|---|---|
Molecular Weight |
333.22 g/mol |
InChI |
InChI=1S/C14H21BrO4/c1-11(9-15)10-3-4-12(11,2)14(18-7-8-19-14)13(10)16-5-6-17-13/h10H,3-9H2,1-2H3 |
InChI Key |
AOSQNKXTFPVICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C1(C)CBr)C3(C24OCCO4)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}phenol](/img/structure/B11065661.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11065679.png)

![5-[2-(2-chlorophenoxy)ethyl]-2-(ethylsulfanyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B11065689.png)

![{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11065701.png)
![(2E)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11065702.png)

methanone](/img/structure/B11065708.png)

![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11065717.png)


![2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide](/img/structure/B11065731.png)
